molecular formula C30H23N B14812825 3-phenyl-N-[4-(4-phenylphenyl)phenyl]aniline

3-phenyl-N-[4-(4-phenylphenyl)phenyl]aniline

Cat. No.: B14812825
M. Wt: 397.5 g/mol
InChI Key: CUQIOTJCJWFABS-UHFFFAOYSA-N
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Description

3-phenyl-N-[4-(4-phenylphenyl)phenyl]aniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by its complex aromatic structure, which includes multiple phenyl groups attached to an aniline core. It is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-[4-(4-phenylphenyl)phenyl]aniline typically involves the reaction of aniline with substituted benzene derivatives. One common method is the palladium-catalyzed amination reaction, where aniline reacts with a halogenated benzene compound in the presence of a palladium catalyst and a base . This reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale palladium-catalyzed reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to efficient production with minimal by-products. The use of automated systems and advanced purification techniques further enhances the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-[4-(4-phenylphenyl)phenyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives (oxidation), amine derivatives (reduction), and substituted aromatic compounds (substitution) .

Scientific Research Applications

3-phenyl-N-[4-(4-phenylphenyl)phenyl]aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-phenyl-N-[4-(4-phenylphenyl)phenyl]aniline involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with cellular receptors or enzymes, leading to modulation of signaling pathways. The aromatic structure allows it to intercalate with DNA or proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-phenyl-N-[4-(4-phenylphenyl)phenyl]aniline
  • N4,N4,N4′,N4′-Tetra[(1,1′-biphenyl)-4-yl]-(1,1′-biphenyl)-4,4′-diamine
  • 4-methoxy-N-(4-methoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline

Uniqueness

3-phenyl-N-[4-(4-phenylphenyl)phenyl]aniline stands out due to its unique combination of stability, reactivity, and versatility. Its multiple phenyl groups provide a high degree of conjugation, enhancing its electronic properties and making it suitable for various applications in materials science and medicinal chemistry .

Properties

Molecular Formula

C30H23N

Molecular Weight

397.5 g/mol

IUPAC Name

3-phenyl-N-[4-(4-phenylphenyl)phenyl]aniline

InChI

InChI=1S/C30H23N/c1-3-8-23(9-4-1)25-14-16-26(17-15-25)27-18-20-29(21-19-27)31-30-13-7-12-28(22-30)24-10-5-2-6-11-24/h1-22,31H

InChI Key

CUQIOTJCJWFABS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)NC4=CC=CC(=C4)C5=CC=CC=C5

Origin of Product

United States

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